
N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrimidine rings in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method includes the reaction of 4-chloropyrimidine with 4-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce double bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace halogen atoms on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Potassium carbonate, dimethylformamide; reactions are conducted at elevated temperatures to facilitate nucleophilic attack.
Major Products Formed:
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Aminated derivatives or reduced double bonds.
Substitution: Substituted pyrimidine derivatives with various nucleophiles attached.
Aplicaciones Científicas De Investigación
N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties.
Biology: Investigated for its potential as a ligand in coordination chemistry and its ability to form complexes with metal ions. These complexes are studied for their catalytic and biological activities.
Medicine: Explored for its potential as a pharmaceutical intermediate. Its derivatives are evaluated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules such as proteins and nucleic acids. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
N-(pyridin-4-yl)pyridin-4-amine: A related compound with similar structural features but lacking the dimethyl substitution.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with a methyl group on the pyridine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative with different electronic properties.
Uniqueness: N,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to the presence of both dimethyl groups and the combination of pyridine and pyrimidine rings. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications.
Propiedades
Número CAS |
61310-50-7 |
|---|---|
Fórmula molecular |
C11H12N4 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
N,6-dimethyl-2-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C11H12N4/c1-8-7-10(12-2)15-11(14-8)9-3-5-13-6-4-9/h3-7H,1-2H3,(H,12,14,15) |
Clave InChI |
HGXADWSUAXJGSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C2=CC=NC=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


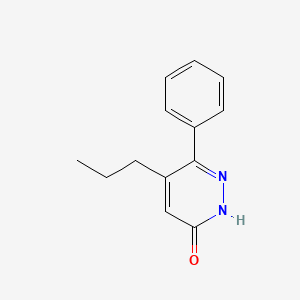
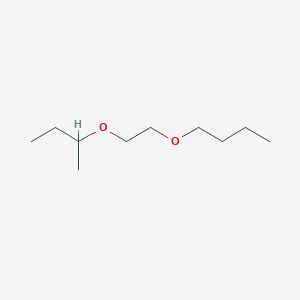
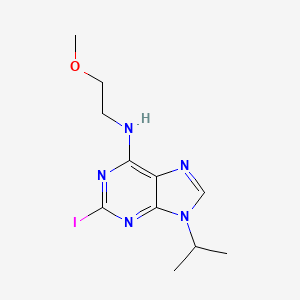
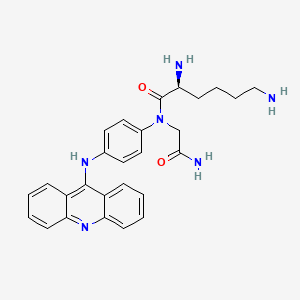

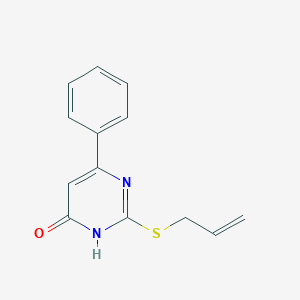
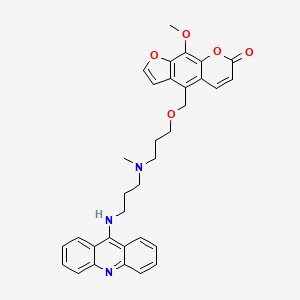

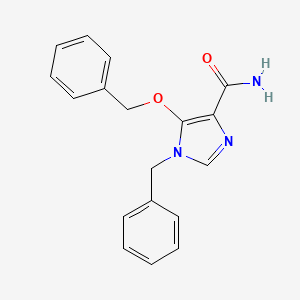
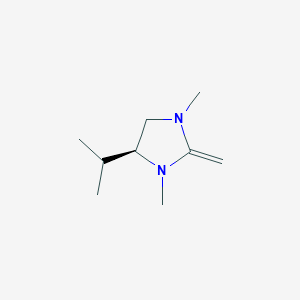
![3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan](/img/structure/B15215255.png)
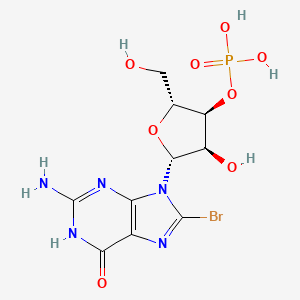
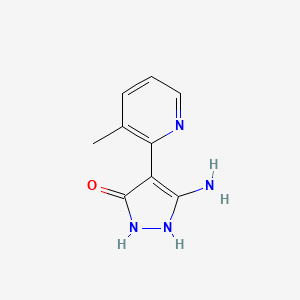
![2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B15215276.png)
